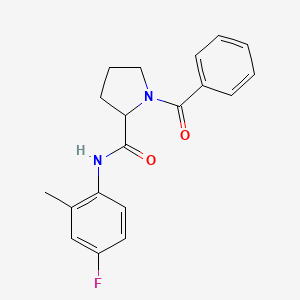
1-benzoyl-N-(4-fluoro-2-methylphenyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-N-(4-fluoro-2-methylphenyl)prolinamide, also known as BFMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This proline derivative is a type of amide that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects.
Applications De Recherche Scientifique
1-benzoyl-N-(4-fluoro-2-methylphenyl)prolinamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. The compound has been shown to exhibit anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. This compound has also been found to exhibit analgesic effects, making it a potential candidate for the treatment of pain. In addition, this compound has been shown to modulate the activity of ion channels, making it a potential candidate for the development of new drugs targeting ion channels.
Mécanisme D'action
The mechanism of action of 1-benzoyl-N-(4-fluoro-2-methylphenyl)prolinamide is not fully understood, but it is believed to involve the modulation of ion channels. This compound has been shown to modulate the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. This compound has also been shown to modulate the activity of GABA receptors, which are involved in the inhibition of neuronal activity.
Biochemical and Physiological Effects
This compound has been found to exhibit unique biochemical and physiological effects. The compound has been shown to exhibit anticonvulsant and analgesic effects in animal models. In addition, this compound has been shown to modulate the activity of ion channels, which play a crucial role in the generation and propagation of action potentials in neurons. This compound has also been shown to modulate the activity of GABA receptors, which are involved in the inhibition of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzoyl-N-(4-fluoro-2-methylphenyl)prolinamide has several advantages for lab experiments, including its ability to modulate the activity of ion channels and its potential applications in medicinal chemistry and drug discovery. However, there are also limitations to using this compound in lab experiments, including the lack of understanding of its mechanism of action and its potential side effects.
Orientations Futures
There are several future directions for the research on 1-benzoyl-N-(4-fluoro-2-methylphenyl)prolinamide. One direction is to further investigate the compound's mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to investigate the potential side effects of this compound, which could help to determine its safety for use in humans. Additionally, there is a need for further research on the synthesis of this compound and its analogs, which could lead to the development of new drugs targeting ion channels.
Méthodes De Synthèse
The synthesis of 1-benzoyl-N-(4-fluoro-2-methylphenyl)prolinamide has been achieved through various methods, including the reaction of N-Boc-4-fluoro-2-methylphenylalanine with benzoyl chloride, followed by the removal of the Boc-protecting group. Another method involves the reaction of 4-fluoro-2-methylbenzoyl chloride with proline under basic conditions. The synthesis of this compound has also been achieved through the reaction of 4-fluoro-2-methylbenzoyl chloride with N-Boc-proline, followed by the removal of the Boc-protecting group.
Propriétés
IUPAC Name |
1-benzoyl-N-(4-fluoro-2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-12-15(20)9-10-16(13)21-18(23)17-8-5-11-22(17)19(24)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17H,5,8,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBPJTSMVMFICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![11-ethyl-3,5,11,11a-tetramethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol-9-one](/img/structure/B6013645.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B6013652.png)

![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B6013666.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3,5-dimethylphenyl)glycinamide](/img/structure/B6013673.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6013687.png)

![[(6-fluoro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B6013708.png)

![7-[(3S)-3-phenylbutanoyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6013718.png)
![3,4-dimethyl-6-({2-[(5-propyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6013742.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6013761.png)
![2-amino-5-(4-ethoxyphenyl)-5,11-dihydro-3H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-4,6-dione](/img/structure/B6013770.png)
![ethyl {2-methoxy-4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B6013771.png)
